Product packaging for Epoprostenol(Cat. No.:CAS No. 35121-78-9)

Epoprostenol

Número de catálogo: B1671539
Número CAS: 35121-78-9
Peso molecular: 352.5 g/mol
Clave InChI: KAQKFAOMNZTLHT-OZUDYXHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Epoprostenol is a synthetic sodium salt of prostacyclin (PGI2), a potent endogenous eicosanoid derived from arachidonic acid . As a critical reagent in cardiovascular and pulmonary research, it is invaluable for studying mechanisms of vasodilation and platelet aggregation. Its primary research value lies in its mechanism of action as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on vascular smooth muscle and platelets . Receptor binding activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This pathway leads to the activation of protein kinase A, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet activation and aggregation . In research models, this compound is extensively used to study pathophysiological processes in Pulmonary Arterial Hypertension (PAH) , where endogenous prostacyclin pathways are often deficient . Its short half-life of under 6 minutes necessitates specific handling protocols, making it a key compound for developing stable formulations and continuous delivery systems in experimental settings . Application Note: This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses. Strictly prohibit personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B1671539 Epoprostenol CAS No. 35121-78-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022988
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35121-78-9
Record name Prostacyclin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35121-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoprostenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Epoprostenol Action

Epoprostenol Binding to Prostacyclin (IP) Receptors

This compound functions as a potent agonist at IP prostanoid receptors ontosight.airndsystems.com. These G protein-coupled receptors are found in abundance in blood vessels, leukocytes, and thrombocytes ersnet.orgersnet.org. Binding of this compound to the IP receptor on the cell surface activates the receptor and triggers downstream signaling patsnap.comprobes-drugs.org. While the primary target is the IP receptor, some research suggests that this compound might also bind to other prostanoid receptors, such as EP3 receptors, although the clinical implications of this are still being investigated viamedica.plresearchgate.net.

Intracellular Signaling Cascade Activation

Activation of the IP receptor by this compound initiates a signaling cascade primarily involving the Gs protein pathway ontosight.aicvpharmacology.com.

Adenylate Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation

The Gs protein coupled to the IP receptor stimulates the enzyme adenylate cyclase patsnap.comnih.govnih.govhpra.ieservice.gov.ukprobes-drugs.orgersnet.orgwikipedia.orgeuropa.euemcrit.orgcbg-meb.nl. Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) patsnap.comnih.govnih.govhpra.ieprobes-drugs.orgwikipedia.orgeuropa.eu. This leads to a significant increase in intracellular cAMP levels within the target cells patsnap.comnih.govhpra.ieservice.gov.ukprobes-drugs.orgontosight.aiersnet.orgwikipedia.orgeuropa.eucbg-meb.nl. Elevated intracellular cAMP is a crucial second messenger that mediates many of the downstream effects of this compound patsnap.comnih.govhpra.ieservice.gov.ukprobes-drugs.orgontosight.aiersnet.orgwikipedia.orgeuropa.eucbg-meb.nl.

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) patsnap.comnih.govnih.govdrugbank.comprobes-drugs.orgwikipedia.orgashpublications.org. PKA is a key enzyme that mediates many of the effects of cAMP by phosphorylating various target proteins patsnap.comprobes-drugs.orgwikipedia.orgashpublications.org. PKA-mediated phosphorylation events play a critical role in processes such as smooth muscle relaxation and inhibition of platelet activation patsnap.comdrugbank.comprobes-drugs.orgwikipedia.org. For instance, PKA can phosphorylate and inhibit myosin light-chain kinase, which is essential for smooth muscle contraction drugbank.comprobes-drugs.orgcvpharmacology.comwikipedia.orgderangedphysiology.comderangedphysiology.com. Research has revealed a dynamic pool of phosphorylation events downstream of receptors that are counteracted by prostacyclin analogues like this compound, signaling via PKA ashpublications.org.

Regulation of Intracellular Calcium Levels

Elevated cAMP levels, through PKA activation, also play a significant role in regulating intracellular calcium concentrations patsnap.comnih.govhpra.ieservice.gov.ukeuropa.eucbg-meb.nl. cAMP promotes the removal of intracellular calcium, leading to a reduction in cytoplasmic calcium levels nih.govhpra.ieservice.gov.ukeuropa.eucbg-meb.nl. This decrease in intracellular calcium is a key mechanism by which this compound inhibits platelet aggregation and induces smooth muscle relaxation nih.govhpra.ieservice.gov.ukeuropa.eucbg-meb.nl.

Effects on Vascular Smooth Muscle Cells

This compound has direct and potent vasodilatory effects on vascular smooth muscle cells ersnet.orgnhhealthyfamilies.comcvpharmacology.comutmb.edu.

Mechanisms of Vasodilation in Pulmonary and Systemic Arterial Vascular Beds

The vasodilation induced by this compound in both pulmonary and systemic arterial vascular beds is primarily mediated by the increase in intracellular cAMP in vascular smooth muscle cells nih.goversnet.orghpra.iepah.tvservice.gov.ukscirp.orgeuropa.euutmb.eduoup.com. The activation of adenylate cyclase and subsequent rise in cAMP leads to the activation of PKA patsnap.comnih.govnih.govdrugbank.comprobes-drugs.orgwikipedia.orgashpublications.org. PKA then phosphorylates target proteins, including myosin light-chain kinase, inhibiting its activity drugbank.comprobes-drugs.orgcvpharmacology.comwikipedia.orgderangedphysiology.comderangedphysiology.com. This inhibition of myosin light-chain kinase prevents the phosphorylation of myosin light chains, which is necessary for smooth muscle contraction, thus leading to smooth muscle relaxation and vasodilation drugbank.comprobes-drugs.orgcvpharmacology.comwikipedia.orgderangedphysiology.comderangedphysiology.com. In pulmonary arterial vessels, the IP receptor is the only functionally active relaxant receptor whose activation induces adenylate cyclase activity and cAMP synthesis nih.gov. This compound's vasodilatory effects reduce right and left ventricular afterload nih.govdrugbank.compah.tvscirp.org. In patients with pulmonary arterial hypertension (PAH), this compound triggers immediate vasodilatory action in the pulmonary and systemic circulation, decreasing pulmonary vascular resistance and improving circulation nih.goversnet.org.

While the primary mechanism involves the cAMP/PKA pathway, it has been suggested that this compound may also have indirect vasodilatory effects by inhibiting the production of vasoconstrictors like endothelin-1 (B181129) ersnet.orgahajournals.org. Studies have shown that continuous this compound therapy may have a beneficial effect on the balance between endothelin-1 clearance and release in patients with primary pulmonary hypertension ahajournals.org.

Here is a summary of the intracellular signaling cascade activated by this compound:

StepKey EventResult
1. This compound BindingBinds to IP receptorsReceptor activation
2. Gs Protein ActivationActivated by IP receptorStimulates adenylate cyclase
3. Adenylate Cyclase ActivationStimulated by Gs proteinConverts ATP to cAMP
4. Increased Intracellular cAMPResult of adenylate cyclase activityActivates PKA
5. PKA ActivationActivated by cAMPPhosphorylates downstream proteins
6. Phosphorylation of MLCKMediated by PKAInhibits MLCK activity
7. Reduced Myosin Light Chain PhosphorylationConsequence of MLCK inhibitionSmooth muscle relaxation
8. Regulation of Intracellular CalciumMediated by elevated cAMP/PKADecreased cytoplasmic calcium levels
9. VasodilationSmooth muscle relaxation and calcium reductionWidening of blood vessels

Effects on Platelet Function

This compound is a powerful inhibitor of platelet aggregation. patsnap.comhres.capediatriconcall.comnih.govnih.govderangedphysiology.comdrugbank.comnih.govmims.comsciencerepository.org This is one of its major pharmacological actions. hres.capediatriconcall.comnih.govdrugbank.comfda.govvgregion.se

This compound inhibits platelet aggregation by increasing intracellular cAMP levels. patsnap.comdrugbank.com Elevated cAMP interferes with the platelet activation process, inhibiting the release of granules and the expression of glycoprotein (B1211001) IIb/IIIa on the platelet surface, which are critical steps in aggregation. patsnap.com By preventing these steps, this compound effectively reduces the risk of thrombosis. patsnap.com In vitro studies using whole human blood have shown that this compound dose-dependently inhibits platelet aggregation induced by various agents, including arachidonic acid (AA), adenosine 5'-diphosphate (ADP), thrombin, and collagen. karger.com this compound can also rapidly disaggregate platelet aggregates induced by ADP or thrombin in whole blood. karger.com

Activated platelets release platelet-derived extracellular vesicles (EVs), which are believed to play a role in inflammation and thrombosis. nih.gov Studies have investigated the effect of this compound on the release of extracellular vesicles. This compound has been shown to decrease the concentrations of platelet and leukocyte EVs. nih.govresearchgate.netmdpi.comresearchgate.net This "anti-EV" effect might be linked to this compound's ability to decrease thrombus size. mdpi.com Research indicates a negative correlation between the dose of this compound and the concentration of platelet EVs. mdpi.com

Immunomodulatory Effects: Regulatory T-Cell Generation and Function

The pathophysiological mechanisms of PAH involve immunological abnormalities and inflammation, with T cells playing a critical role in pulmonary vascular remodeling. nih.govahajournals.org Studies suggest that prostaglandin (B15479496) I2 analogues, including this compound, may increase the generation of regulatory T cells (Tregs) in patients with PAH, suggesting a potential novel mechanism for their therapeutic effects. nih.govnih.govatsjournals.orgnih.goviu.edu Tregs are known to contribute to immunosuppressive processes and may ameliorate PAH by regulating pulmonary vascular wall inflammation and inhibiting pulmonary artery remodeling. ahajournals.org Research has shown significant increases in Treg percentage and Foxp3 mean fluorescence intensity in patients treated with this compound. iu.edu Prostacyclin and its analogues have also been reported to suppress Th-2 cell-mediated inflammatory responses and increase the production of the anti-inflammatory cytokine IL-10. dovepress.com Additionally, prostacyclin inhibits lymphocyte adhesion to endothelial cells. dovepress.com

Other Investigated Biological Actions (e.g., Bronchodilation, Gastric Secretion Inhibition in Animal Models)

In addition to its primary actions on vasodilation and platelet aggregation, this compound has demonstrated other biological effects in animal models. These include bronchodilation, inhibition of gastric acid secretion, and decreased gastric emptying. hres.caderangedphysiology.comdrugbank.comfda.govvgregion.segsk.comjanssenlabels.commedsafe.govt.nz this compound sodium has been shown to produce dose-dependent inhibition of gastric acid secretion induced by histamine (B1213489) and pentagastrin (B549294) in rats and rat isolated tissue. gsk.comjanssenlabels.com Dose-dependent inhibition of ethanol-induced gastric lesions in rats has also been observed. gsk.comjanssenlabels.com While these effects have been noted in animal studies, their clinical significance in humans is not fully established. gsk.com

Pharmacological Profile of Epoprostenol: Research Perspectives

Pharmacodynamics: Advanced Hemodynamic and Cardiopulmonary Responses

Epoprostenol exerts significant effects on the cardiovascular and cardiopulmonary systems through its interaction with prostacyclin receptors, leading to increased intracellular cyclic AMP (cAMP). uptodateonline.irdrugbank.com This increase in cAMP mediates smooth muscle relaxation and inhibits platelet aggregation. uptodateonline.irdrugbank.com

Pulmonary Vascular Resistance (PVR) Modulation

Research consistently demonstrates that this compound significantly reduces pulmonary vascular resistance. drugbank.comnih.govgskpro.commdpi.comnih.goversnet.orgahajournals.orgnih.govahajournals.org Studies in patients with primary pulmonary hypertension have shown a substantial decline in PVR with both short-term and long-term this compound therapy. nih.gov For instance, one study reported a mean reduction in total pulmonary resistance of 7.9 units (p=0.022) in patients receiving intravenous this compound over 8 weeks, while a long-term study showed a 53% reduction in PVR to 7.9 ± 3.8 resistance units (P<0.001) over an average of 16.7 months. ersnet.orgnih.gov In patients with systemic sclerosis and pulmonary hypertension, acute infusion of this compound resulted in a reduction of ≥ 20% in PVR in a majority of patients. nih.gov Comparisons with other vasodilators like inhaled nitric oxide (iNO) have shown similar acute vasodilator effects on PVR in PAH patients. nih.gov

Systemic Arterial Pressure Effects

This compound can cause vasodilation in both pulmonary and systemic arterial vascular beds. drugbank.comgskpro.com Acute intravenous infusions in patients with PAH have been shown to produce dose-related decreases in mean systemic arterial pressure (SAPm). gskpro.com While inhaled this compound has been reported to decrease pulmonary pressures without significantly lowering systemic blood pressure in critically ill adults, intravenous administration can lead to systemic hypotension. nih.govamegroups.org Studies have noted a small but significant drop in systemic blood pressure with this compound infusion. jacc.org

Cardiac Output and Stroke Volume Dynamics

This compound generally leads to an increase in cardiac output (CO) and stroke volume (SV). nih.govdrugbank.comgskpro.commdpi.comnih.goversnet.orgahajournals.orgnih.govnih.govresearchgate.netfda.govfda.gov In animal models, the vasodilatory effects reduce right and left ventricular afterload, increasing cardiac output and stroke volume. drugbank.comgskpro.com Clinical studies in PAH patients have shown dose-related increases in cardiac index (CI) and stroke volume (SV) with acute infusions. gskpro.com Long-term therapy has also demonstrated sustained increases in cardiac output. nih.govjacc.org Research indicates that the increase in CO with this compound is not solely due to changes in heart rate but also reflects an increase in stroke volume. jacc.org Studies using cardiac magnetic resonance imaging have shown that this compound treatment increased SV, with maximum improvement observed within months of initiating therapy. amegroups.org

Effects on Heart Rate Regulation

The effect of this compound on heart rate can vary with dose. drugbank.comgskpro.commdpi.comnih.govfda.govfda.gov In animal studies, lower doses may induce vagally mediated bradycardia, while higher doses can lead to reflex tachycardia as a response to vasodilation and hypotension. drugbank.comgskpro.com In humans, this compound-induced hemodynamic changes, including elevated heart rate, typically return to baseline within minutes of stopping the infusion. nih.govgskpro.com Some studies have noted an increase in mean heart rate with this compound treatment. jacc.org However, in combination therapy research, similar hemodynamic improvements were achieved with this compound and bosentan (B193191) without an increase in heart rate, in contrast to this compound alone. ersnet.org

Acute Vasodilator Response Characterization

Acute vasodilator testing with this compound is a method used to assess pulmonary vasoreactivity. drugbank.comgskpro.comahajournals.orgersnet.org Intravenous this compound is considered a potent pulmonary vasodilator for this purpose. ersnet.org Acute intravenous infusions produce dose-related decreases in PVR and increases in CI and SV in patients with PAH. gskpro.com The hemodynamic changes observed during acute infusions, such as increased heart rate and flushing, are consistent with its short half-life and rapid clearance. gskpro.com Studies comparing intravenous this compound and inhaled nitric oxide for acute vasoreactivity testing in PAH patients have shown similar responses in reducing mean pulmonary artery pressure and pulmonary vascular resistance. ahajournals.orgnih.gov

Pharmacokinetics: Metabolic Pathways and Elimination Kinetics Research

This compound is characterized by rapid metabolism and a very short half-life, necessitating continuous intravenous infusion. nih.govresearchgate.netfda.govamegroups.orghres.cadovepress.com

This compound undergoes rapid chemical hydrolysis at neutral blood pH and is also subject to enzymatic degradation. gskpro.comfda.govfda.govhres.ca Due to its instability and short half-life, assessing the in vivo human pharmacokinetics of the parent compound directly with sufficient sensitivity and specificity has been challenging with traditional chemical assays. gskpro.comfda.govfda.govhres.ca

Research into the pharmacokinetics of this compound has largely relied on analyzing the concentration-time profiles of its metabolites. ahajournals.orgresearchgate.netnih.gov this compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α. uptodateonline.irdrugbank.comgskpro.comahajournals.orgfda.govfda.govhres.ca 6-keto-PGF1α is formed through spontaneous degradation, while 6,15-diketo-13,14-dihydro-PGF1α is formed enzymatically. drugbank.comgskpro.comfda.govfda.govhres.ca These primary metabolites have significantly less pharmacological activity compared to this compound. drugbank.comgskpro.comfda.govfda.govhres.ca Studies using tritium-labelled this compound have identified these primary metabolites and fourteen additional minor metabolites in urine, indicating extensive metabolism in humans. drugbank.comgskpro.comfda.govfda.govhres.ca

The in vitro half-life of this compound in human blood at 37°C and pH 7.4 is approximately 6 minutes. drugbank.comfda.govfda.govhres.ca Consequently, the in vivo half-life in humans is expected to be no greater than 6 minutes. drugbank.comfda.govfda.govhres.ca The in vitro pharmacologic half-life, based on the inhibition of platelet aggregation, has been reported to be around 10.6 to 10.8 minutes. fda.govhres.ca

Studies characterizing the pharmacokinetics via the primary metabolites have provided further insights. The half-life values for 6-keto-PGF1α have been reported around 0.22-0.25 hours, and for 6,15-diketo-13,14-dihydro-PGF1α around 0.32-0.34 hours. researchgate.netnih.gov Research suggests that the appearance of 6-keto-PGF1α in plasma is more closely associated with the hemodynamic effects of this compound, making it a potential surrogate marker for this compound plasma concentrations. researchgate.netnih.gov

Elimination of this compound and its metabolites occurs primarily through the urine, with approximately 82% of radioactivity recovered in urine and 4% in feces over a one-week period following administration of tritium-labelled this compound. uptodateonline.irgskpro.comfda.govfda.govhres.ca Metabolic pathways involved include dehydrogenation of the C-15 hydroxyl group, reduction of the 13,14-trans double bond, β-oxidation, and ω or ω-1 oxidation. hres.ca

Pharmacokinetic studies in healthy subjects have indicated that the pharmacokinetics of this compound, assessed via its metabolites, may deviate slightly from dose-proportionality, potentially influenced by factors such as food intake. researchgate.netnih.gov

Here is a data table summarizing some pharmacokinetic parameters based on research:

ParameterValueSource Type
In vitro Half-life (human blood, 37°C, pH 7.4)~6 minutesResearch, Prescribing Info drugbank.comfda.govfda.govhres.ca
In vivo Half-life (expected in humans)≤ 6 minutesResearch, Prescribing Info drugbank.comfda.govfda.govhres.ca
In vitro Pharmacologic Half-life (platelet aggregation inhibition)10.6 - 10.8 minutesPrescribing Info fda.govhres.ca
Half-life of 6-keto-PGF1α (geometric mean)0.22 - 0.25 hoursResearch researchgate.netnih.gov
Half-life of 6,15-diketo-13,14-dihydro-PGF1α (geometric mean)0.32 - 0.34 hoursResearch researchgate.netnih.gov
Urinary Recovery of Radioactivity~82% of administered dose (1 week)Prescribing Info gskpro.comfda.govfda.govhres.ca
Fecal Recovery of Radioactivity~4% of administered dose (1 week)Prescribing Info gskpro.comfda.govfda.govhres.ca

Note: Values are approximate and may vary depending on the specific study and methodology.

Enzymatic Degradation and Hydrolysis Pathways

This compound undergoes rapid degradation through both enzymatic and non-enzymatic hydrolysis pathways. At neutral blood pH, this compound is quickly hydrolyzed. hres.carxlist.comhres.ca In addition to spontaneous degradation, enzymatic processes also contribute to its breakdown. hres.carxlist.com While specific enzymes directly responsible for this compound's primary enzymatic degradation are not explicitly detailed in all contexts, the formation of its main enzymatically formed metabolite, 6,15-diketo-13,14-dihydro-PGF1α, indicates the involvement of enzymatic activity in this pathway. hres.canih.govdrugbank.comgskpro.comfda.govnih.gov Research into enzymatic degradation processes of other compounds, such as plastics, highlights the role of hydrolases, including lipases and esterases, in cleaving chemical bonds through hydrolysis. mdpi.comresearchgate.net This suggests that similar hydrolytic enzymes may be involved in the metabolic breakdown of this compound.

Identification and Pharmacological Activity of Primary Metabolites (e.g., 6-keto-PGF1α, 6,15-diketo-13,14-dihydro-PGF1α)

This compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α. hres.canih.govdrugbank.comgskpro.comfda.gov 6-keto-PGF1α is formed through spontaneous degradation (hydrolysis), while 6,15-diketo-13,14-dihydro-PGF1α is formed enzymatically. hres.canih.govdrugbank.comgskpro.comfda.govnih.gov

Research indicates that both of these primary metabolites exhibit pharmacological activity that is orders of magnitude less than that of this compound in animal test systems. hres.canih.govdrugbank.comgskpro.comfda.gov 6-keto-PGF1α is considered an inactive metabolite derived from prostacyclin (PGI2). nih.gov The concentration of 6-keto-PGF1α in a sample can be correlated with the levels of PGI2 synthesis. nih.gov 6,15-diketo-13,14-dihydro-PGF1α has been shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells. caymanchem.comlabscoop.com

In addition to these primary metabolites, fourteen additional minor metabolites have been isolated from urine, indicating that this compound undergoes extensive metabolism in humans. hres.carxlist.comnih.govdrugbank.comgskpro.comfda.gov

Clearance and Volume of Distribution Research

Animal studies using tritium-labelled this compound have provided insights into its clearance and volume of distribution. These studies have indicated a high clearance rate of 93 mL/min/kg and a small volume of distribution of 357 mL/kg. hres.carxlist.com During infusions in animals, steady-state plasma concentrations of tritium-labelled this compound were achieved within 15 minutes and were found to be proportional to the infusion rates. hres.carxlist.comgskpro.com Excretion is primarily via urine (82-84% of the administered dose over a one-week period) and to a lesser extent, feces (4%). hres.carxlist.comgskpro.comfda.govnih.gov

Challenges in In Vivo Human Pharmacokinetic Assessment

Assessing the in vivo human pharmacokinetics of this compound presents significant challenges. A major limitation is the lack of available chemical assays with sufficient sensitivity and specificity to accurately measure this compound concentrations in human blood. hres.carxlist.comdrugbank.commims.comgsk.comjanssenlabels.com This difficulty arises partly from the rapid hydrolysis of this compound at neutral pH and its weak chromophore, which necessitates a very low detection wavelength for techniques like HPLC. nih.gov

Due to the very short half-life of this compound, pharmacokinetic characterization in humans has often relied on analyzing the concentration-time profiles of its more stable primary metabolites, such as 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α. nih.gov Research has explored whether 6-keto-PGF1α could serve as a suitable surrogate marker for this compound plasma concentrations. nih.gov

Half-Life Considerations in Therapeutic Strategies

The half-life of this compound is a critical factor influencing its therapeutic strategies, particularly necessitating continuous administration. The in vitro half-life of this compound in human blood at 37°C and pH 7.4 is approximately 6 minutes. hres.carxlist.comdrugbank.comgsk.comjanssenlabels.com Consequently, the in vivo half-life in humans is expected to be no greater than 6 minutes, with some estimates suggesting it may be as short as 2-3 minutes. hres.carxlist.comdrugbank.comwikipedia.orgwikidoc.orghpra.ieersnet.orguscjournal.comjacc.orgmdpi.comersnet.org

This very short half-life mandates continuous intravenous infusion to maintain therapeutic levels. wikidoc.orgersnet.orguscjournal.comjacc.orgmdpi.comersnet.org The rapid degradation and short half-life mean that interruptions in infusion can lead to a swift loss of therapeutic effect and a potential rebound of symptoms. wikidoc.orgjacc.org The in vitro pharmacologic half-life of this compound in human plasma, based on the inhibition of platelet aggregation, has been reported to be around 10.6 to 10.8 minutes. hres.cagsk.com

The short half-life and the need for continuous infusion through a central venous catheter are significant considerations in the long-term management of patients receiving this compound therapy. wikidoc.orgersnet.orgjacc.orgersnet.org

Pharmacokinetic Parameters (Based on Animal Studies)

ParameterValueUnitSource
Clearance93mL/min/kg hres.carxlist.com
Volume of Distribution357mL/kg hres.carxlist.comnih.gov
In vitro Half-Life (Human Blood)~6minutes hres.carxlist.comdrugbank.comgsk.comjanssenlabels.com
In vivo Half-Life (Human)≤ 6minutes hres.carxlist.comdrugbank.comwikipedia.orgwikidoc.orghpra.ieersnet.orguscjournal.comjacc.orgmdpi.comersnet.org

Primary Metabolites of this compound

MetaboliteFormation PathwayPharmacological Activity (relative to this compound)
6-keto-PGF1αSpontaneous degradationOrders of magnitude less hres.canih.govdrugbank.comgskpro.comfda.gov
6,15-diketo-13,14-dihydro-PGF1αEnzymaticOrders of magnitude less hres.canih.govdrugbank.comgskpro.comfda.gov

Epoprostenol in Pulmonary Arterial Hypertension Pah Research

Clinical Efficacy and Long-Term Outcomes in Specific PAH Subgroups

Epoprostenol has been investigated for its clinical efficacy and long-term outcomes across various subgroups of PAH.

Idiopathic Pulmonary Arterial Hypertension (IPAH)

This compound is the only treatment that has been shown to reduce mortality in patients with IPAH in a randomized study ersnet.orgdovepress.com. Early observational studies highlighted the long-term clinical impact of continuous this compound treatment in IPAH cohorts nih.gov. For instance, an early US observational study following 69 patients with IPAH (NYHA FC III–IV) reported that continuous this compound therapy decreased pulmonary artery pressure and was associated with 1-, 2-, and 3-year survival rates of 80%, 76%, and 49%, respectively, compared with historical cohort survival rates of 56% at 20 months and 47% at 30 months nih.govjacc.org. Data from other single-center non-RCTs also reported improved survival in IPAH cohorts treated with long-term this compound nih.gov.

Recent data from the French pulmonary hypertension registry on 209 patients with IPAH treated with this compound between 2006 and 2010 showed significant improvements in 6-minute walk distance (6MWD) and pulmonary vascular resistance (PVR) after just 4 months of therapy, both in treatment-naïve and treatment-experienced patients nih.gov.

Some studies have investigated the long-term effects of this compound on the pulmonary vasculature in IPAH. An autopsy finding from a patient with IPAH treated successfully with this compound for 18 years, who died of colon cancer, surprisingly showed extensive changes of a proliferative vasculopathy in the pulmonary vasculature, suggesting that while long-term use contributed to increased survival, it did not prevent the progression of the underlying vascular disease nih.gov.

Data Table 1: Survival Rates in IPAH Patients Treated with this compound

StudyPatient Group1-Year Survival2-Year Survival3-Year SurvivalFollow-up Duration
Early US Observational Study nih.govjacc.orgIPAH (NYHA III-IV)80%76%49%Up to 3 years
Historical Controls (Early US Study) jacc.orgPPH-56% (at 20 mo)47% (at 30 mo)Up to 30 months
Study of 178 PPH Patients jacc.orgPPH85%70%63%Up to 8.6 years
PPH Patients Improving to NYHA I/II jacc.orgPPH100%93%88%Up to 3 years
PPH Patients Remaining NYHA III/IV jacc.orgPPH77%46%33%Up to 3 years

PAH Associated with Scleroderma Spectrum of Disease (PAH-SSD/CTD)

This compound has been studied in patients with PAH associated with connective tissue diseases (CTD), including scleroderma spectrum of disease (SSD) ersnet.orgatsjournals.org. A pivotal RCT in 2000 involved 111 patients with moderate-to-severe PAH due to scleroderma (PAH-CTD), randomized to receive continuous this compound plus conventional therapy or conventional therapy alone for 12 weeks nih.govresearchgate.netresearchgate.net. This compound treatment was associated with significant improvements in exercise capacity, demonstrated by a median change from baseline in 6MWD of +63.5 m in the this compound group compared with -36.0 m in the conventional therapy only group (p<0.001) nih.govresearchgate.netresearchgate.net. Hemodynamic parameters also improved with this compound, with a change from baseline in mean pulmonary arterial pressure (mPAP) of -5.03 mmHg compared with +0.94 mmHg in the conventional therapy group, and a mean change in PVR of -4.58 mmHg·L⁻¹·min⁻¹ compared with +0.92 mmHg·L⁻¹·min⁻¹ at 12 weeks nih.govresearchgate.net. Twenty-one patients treated with this compound showed improved NYHA functional class, while none in the conventional therapy group did researchgate.net. Long-term outcome data from an open-label extension of this study showed improved survival compared with historical controls, with a 3-year survival rate of 52% nih.govresearchgate.net.

An earlier study evaluating short-term and long-term effects of intravenous this compound for systemic sclerosis-associated pulmonary hypertension reported that 13 of 16 patients (81.3%) had a short-term therapeutic response (reduction in PVR >25%) acpjournals.org.

Despite demonstrating improved exercise capacity and hemodynamics, prostacyclin therapy with continuous intravenous this compound has been noted in one source as having failed to improve survival in patients with SSc-PAH researchgate.net. However, another source indicates improved long-term survival compared to historical controls in the extension phase of a randomized trial nih.gov.

Data Table 2: Efficacy of this compound in PAH-SSD/CTD (12 Weeks)

ParameterThis compound Group (Change from Baseline)Conventional Therapy Group (Change from Baseline)p-value
6MWD (median)+63.5 m-36.0 m<0.001
mPAP (mean)-5.03 mmHg+0.94 mmHg-
PVR (mean)-4.58 mmHg·L⁻¹·min⁻¹+0.92 mmHg·L⁻¹·min⁻¹-
NYHA FC Improvement21 patients0 patients-

Sarcoidosis-Associated Pulmonary Hypertension (SAPH)

SAPH is associated with increased mortality nih.gov. The optimal treatment for SAPH is not fully known nih.gov. Prostanoids, including this compound, have shown therapeutic effects in short-term studies of SAPH nih.gov. A study evaluating the long-term effect of this compound therapy in 12 patients with SAPH demonstrated significant improvement in mean pulmonary arterial pressure, pulmonary vascular resistance, and cardiac output after an average of 4.1 years of therapy nih.govnih.govresearchgate.netmattioli1885journals.com. Furthermore, patients showed improved NYHA functional class nih.govnih.govresearchgate.netmattioli1885journals.com.

To further evaluate the long-term effect, survival of SAPH patients treated with this compound was compared to a cohort of hemodynamically matched patients treated with this compound for IPAH; there was no difference in survival, despite the additional systemic disease burden of the SAPH subjects nih.govnih.govresearchgate.netmattioli1885journals.com. Subgroup analysis by Scadding stage indicated that Scadding stages 1-3 had improved survival compared to Scadding stage 4 nih.govnih.govresearchgate.netmattioli1885journals.com. These observations suggest that this compound is an effective long-term therapy for patients with SAPH, improving hemodynamics and functional class, and providing survival similar to that seen in a hemodynamically-matched cohort of IPAH patients nih.govnih.govresearchgate.netmattioli1885journals.com. A subgroup of SAPH patients (nonfibrotic lung disease Scadding 1-3) may derive significant benefit from prostanoid therapy nih.govnih.govresearchgate.netmattioli1885journals.com.

A retrospective cohort study of seven patients with SAPH treated with intravenous this compound reported that six of the seven patients had a significant hemodynamic response with a >25% reduction in PVR mdpi.com. Five patients continuing intravenous this compound for a mean follow-up of 29 months showed clinical improvement, with a decrease of 1–2 levels in the NYHA functional class mdpi.com. An observational study reported a significant response to intravenous this compound with a decrease of ≥20% in PVR and an increase of 25% in cardiac output among patients with moderate-to-severe SAPH mdpi.com.

Data Table 3: Hemodynamic and Clinical Improvements in SAPH Patients on this compound

ParameterChange After ~4.1 Years of this compound nih.govnih.govmattioli1885journals.com
Mean Pulmonary Arterial PressureSignificant Improvement
Pulmonary Vascular ResistanceSignificant Improvement
Cardiac OutputSignificant Improvement
NYHA Functional ClassImproved

Pulmonary Hypertension Associated with Congenital Heart Disease (CHD-PAH)

This compound therapy has been reported to be well tolerated by patients with CHD-PAH, although its effect on long-term survival in this specific group is not entirely clear atsjournals.org. There are limited published reports on outcomes with this compound therapy in CHD-related pulmonary hypertension atsjournals.org. Early reports on the compassionate use of this compound in patients with PAH secondary to other diseases, including congenital heart disease, found that these groups showed a significant reduction in mPAP and a significant increase in cardiac output compared with pretreatment values ersnet.org.

A clinical trial investigated the role of IV this compound in 20 patients with PAH-CHD who had failed conventional therapy mdpi.com. The study showed that after one year of this compound use, mPAP decreased by 21% (p < 0.001), and there were improvements in cardiac index (3.5 ± 2.0 to 5.9 ± 2.7 L/min/m², p < 0.001) and PVR (25 ± 13 to 12 ± 7 WU, p < 0.001) mdpi.com. Clinical symptoms also improved after 12 months, with an increase in 6MWD by a mean of 114 m (p < 0.001) and a significant improvement in functional class mdpi.com.

Another report on long-term continuous PGI₂ therapy in adult patients with CHD-PAH (37±10.5 years old) also resulted in hemodynamic and clinical improvements dovepress.com.

Data Table 4: Efficacy of this compound in PAH-CHD (1 Year)

ParameterBaseline ValueValue After 1 Year on this compoundp-value
mPAP-21% decrease<0.001
Cardiac Index3.5 ± 2.0 L/min/m²5.9 ± 2.7 L/min/m²<0.001
PVR25 ± 13 WU12 ± 7 WU<0.001
6MWD-+114 m (mean increase)<0.001
Functional Class-Significant Improvement-

Research in Portopulmonary Hypertension

This compound has been investigated in the context of portopulmonary hypertension (PPH) ersnet.orgatsjournals.org. An early report on the compassionate use of this compound in patients with PPH found significant reductions in mPAP and increases in cardiac output compared with pretreatment values ersnet.org. Other studies in patients with PPH receiving this compound showed improvements from baseline in hemodynamic parameters both pre- and post-liver transplantation ersnet.org. There have also been reports that some patients with PPH were successfully bridged to liver transplantation through this compound therapy ersnet.org.

This compound has been shown to improve hemodynamics acutely in PPH due to its vasodilator effects nih.gov. Prolonged use has shown additional improvement nih.gov. A retrospective cohort study of patients with moderate to severe PPH diagnosed before orthotopic liver transplantation (OLT) evaluated the long-term effects of treatment with or without this compound nih.gov. Nineteen patients were treated with this compound and 17 were not nih.gov. With this compound, there were significant improvements in mPAP (48.4 to 36.1 mm Hg; P < 0.0001), PVR (632 to 282 dynes·s·cm⁻⁵; P < 0.0001), and cardiac output (5.7 to 7.7 L/min; P = 0.0009) after a median of 15.4 months nih.gov. Liver biochemistries did not change significantly, and survival did not seem to differ between the treatment groups (hazard ratio, 0.85; P = 0.77) nih.gov. A minority of patients treated with this compound improved sufficiently to undergo OLT nih.gov.

While this compound therapy in patients with PH associated with portal hypertension improved hemodynamics, one source indicates it did not improve long-term survival dovepress.com.

Data Table 5: Hemodynamic Improvements in PPH Patients on this compound (Median 15.4 Months)

ParameterBaseline ValueValue After this compoundp-value
mPAP48.4 mm Hg36.1 mm Hg<0.0001
PVR632 dynes·s·cm⁻⁵282 dynes·s·cm⁻⁵<0.0001
Cardiac Output5.7 L/min7.7 L/min0.0009

Investigations in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)

Pulmonary endarterectomy (PEA) is the elective treatment for the majority of patients with CTEPH ifcardio.org. However, there is no specific treatment for patients with distal chronic embolic occlusion of the pulmonary vascular beds ifcardio.org. Medical treatment is being studied for CTEPH patients, particularly those who are not candidates for PEA ahajournals.org.

Several studies have investigated prostacyclin analogues in patients with CTEPH, though most analyses have been retrospective researchgate.net. Intravenous this compound has been used with varying results to achieve hemodynamic stabilization before surgery ahajournals.org. Some patients seemed to have had significant hemodynamic and clinical improvement ahajournals.org.

A retrospective study including patients with non-operable CTEPH (n=16) and IPAH (n=16) treated with i.v. This compound and followed up for 1 year reported a significant improvement in NYHA functional class and exercise capacity in both groups ersnet.org. There was no difference in outcomes or adverse events between IPAH and CTEPH patients in this study ersnet.org. In a French retrospective cohort of non-operable CTEPH patients (n=27) treated with i.v. This compound and followed for a mean duration of 20 months, there was a significant increase in exercise capacity and cardiac index and a decrease in NYHA functional class, PVR, and mPAP ersnet.org. The 2-year survival rate in this cohort was 59% ersnet.org.

Another study reported experience using IV this compound prior to PEA in 12 patients with severe CTEPH, demonstrating a highly significant decrease of PVR, an increase in cardiac output, and a decrease in plasma levels of brain natriuretic peptide (BNP), indicating improved right ventricular performance ecrjournal.com. The data suggest that selected patients with CTEPH may benefit clinically and hemodynamically from continuous intravenous this compound treatment prior to PEA ecrjournal.com.

In a study comparing patients with PPH and patients with distal CTEPH treated with this compound, nine of 16 patients with PPH and 6 of 11 patients with distal CTEPH in NYHA class III improved to NYHA class II after 1 year of therapy (p = 0.0001) ifcardio.org. Both groups reported an improvement in their quality of life ifcardio.org. Clinical signs of right heart failure also improved significantly after 1 year of intravenous this compound ifcardio.org.

Data Table 6: Clinical and Hemodynamic Changes in Distal CTEPH Patients on this compound (1 Year)

ParameterBaseline (Distal CTEPH, n=11)After 1 Year on this compound (Distal CTEPH, n=11)p-value
NYHA Class III1150.0001
NYHA Class II06-
Signs of Right Heart Failure610.0001

Survival Benefit and Disease Progression Studies

Studies on this compound have consistently demonstrated its positive impact on survival rates and its role in delaying disease progression in patients with PAH. researchgate.netmdpi.comnih.gov

Analysis of Long-Term Survival Rates

This compound has been shown to improve long-term survival in patients with PAH, particularly in idiopathic PAH (IPAH). ahajournals.orgatsjournals.orgnih.gov Observed survival rates with epoproprostenol therapy have been significantly greater than expected survival rates based on historical data. mdpi.comahajournals.orgnih.gov For instance, observed survival with this compound therapy at 1, 2, and 3 years was reported as 87.8%, 76.3%, and 62.8%, respectively, which was significantly better than the expected survival rates of 58.9%, 46.3%, and 35.4% based on historical data. mdpi.comahajournals.org Another study reported 1- and 3-year survival estimates of 84% and 69%, respectively, from the initiation of therapy. nih.gov In a study of 178 patients with IPAH receiving continuous therapy, survival rates at 1, 2, 3, and 5 years were 85%, 70%, 63%, and 55%, respectively. nih.gov

While the survival benefit has been convincingly demonstrated for IPAH, studies in other forms of PAH, such as scleroderma-associated PAH, have also reported improved long-term survival rates compared to natural history data, although comparisons to historical data should be made with caution. atsjournals.orgnih.gov For patients with scleroderma-associated PAH, probabilities of survival during the first and second years were 0.71 and 0.52, respectively, remaining constant at 0.48 during the third and fourth years in one study. nih.gov

Factors associated with poorer survival in patients treated with this compound have included a history of right-sided heart failure, persistence of WHO Functional Class III–IV symptoms after treatment initiation, and the absence of significant hemodynamic improvement. mdpi.comnih.gov

Impact on Functional Class and Exercise Capacity (e.g., 6-minute walk distance)

This compound treatment has been associated with improvements in functional class and exercise capacity in patients with PAH. mdpi.comnih.govnih.govuscjournal.com The 6-minute walk distance (6MWD) is a widely used endpoint in PAH clinical trials and a measure of exercise capacity. nih.govatsjournals.orgnih.gov

Studies have shown that this compound therapy leads to significant improvements in 6MWD. ersnet.orgmdpi.comuscjournal.com In a 12-week trial, patients receiving this compound showed statistically significant improvements in exercise capacity, with a mean 6MWD improvement of 32 m compared to a decrease of 15 m in the conventional therapy group. mdpi.com Long-term therapy with this compound is related to continuous improvements in exercise capacity and clinical symptoms. mdpi.com After just 4 months of this compound therapy, both treatment-naïve and treatment-experienced patients experienced significant improvements in 6MWD. nih.gov

Improvements in functional class, as assessed by the WHO or NYHA functional class, have also been observed with this compound. atsjournals.orgnih.govuscjournal.comitmedicalteam.pl In one study, 40% of patients showed improvements in their WHO-FC, and 48% maintained their WHO-FC without deterioration. mdpi.com Another study reported that NYHA FC improved in 79% of treatment-naïve and 44% of treatment-experienced patients after 4 months of this compound therapy. nih.gov

The 6MWD achieved after therapy has been shown to be a prognostic marker. nih.gov Patients who achieved a 6MWD of ≥380 m after 3 months of this compound therapy had significantly better survival than those who did not reach this threshold. nih.govnih.gov Similarly, patients with a baseline 6MWD of ≤250 m have been reported to have a higher mortality risk. nih.govnih.gov

Hemodynamic Parameter Normalization and Sustained Effects (e.g., mPAP, PVR, cardiac index)

This compound therapy leads to significant and sustained improvements in key hemodynamic parameters in patients with PAH, including mean pulmonary artery pressure (mPAP), pulmonary vascular resistance (PVR), and cardiac index (CI). ersnet.orgmdpi.comnih.govnih.govuscjournal.comresearchgate.net

Improvements in hemodynamic parameters like mPAP and PVR have been consistently observed with this compound treatment. ersnet.orgmdpi.comnih.govnih.govresearchgate.netdovepress.com In a 12-week trial, patients receiving this compound showed a change from baseline in mPAP of –5.03 mmHg compared with +0.94 mmHg in the conventional therapy only group, and a mean change from baseline in PVR of –4.58 mmHg·L−1·min−1 compared with +0.92 mmHg·L−1·min−1. ersnet.org Key cardiopulmonary variables improved significantly, with a change in mPAP of –8% compared with +3% in the conventional therapy group, and a mean change in PVR of –21% versus +9%. ersnet.org

These hemodynamic improvements have been shown to be sustained over the long term. ersnet.orgahajournals.org One study reported that improvements in hemodynamic parameters like PVR and mPAP were sustained for 18 months, although dose adjustments were required. mdpi.com Long-term therapy with this compound in the dose range of 21–40 ng/kg/min reduced mPAP by 12%–22% and reduced PVR by 32%–53% compared with baseline values. dovepress.com High-dose this compound therapy (>40 ng/kg/min) has been reported to cause marked hemodynamic improvement, reducing mPAP by 30%, PVR by 68%, and increasing CI by 89%. dovepress.com

Improvement in cardiac index has also been associated with improved survival in patients treated with this compound. ahajournals.orgatsjournals.org

Table 1: Hemodynamic Improvements with this compound Therapy

ParameterBaseline (Mean ± SD)On this compound (Mean ± SD)ChangeSource
mPAP (mmHg)61 ± 1353 ± 13-8 mmHg dovepress.com
PVR (WU)Not specifiedNot specified-32% to -53% dovepress.com
mPAP (mmHg)Not specifiedNot specified-12% to -22% dovepress.com
PVR (dyn·s·cm⁻⁵)Not specifiedNot specified-68% dovepress.com
CI (L/min/m²)Not specifiedNot specified+89% dovepress.com
mPAP (mmHg)61 ± 1353 ± 13-8 mmHg dovepress.com
PVR (WU)Not specifiedNot specified-32% to -53% dovepress.com
mPAP (mmHg)Not specifiedNot specified-12% to -22% dovepress.com
mPAP (mmHg)77 ± 2061 ± 15-16 mmHg dovepress.com
mPAP (mmHg)54 (median)Not specifiedNot specified ersnet.org
PVR (dyn·s·cm⁻⁵)1031 (median)Not specified-28% (mean) ersnet.org
CI (L/min/m²)1.9 (1.1–2.9) (median)2.7 (2.0–3.6) (median)+0.8 L/min/m² ersnet.org
mPAP (mmHg)48 (40–61) (median)22 (15–40) (median)-26 mmHg ersnet.org
TPR (dyn·s·cm⁻⁵)1000 (667–1913) (median)350 (80–653) (median)-650 dyn·s·cm⁻⁵ ersnet.org
mPAP (mmHg)84.1 ± 24.162.7 ± 18.2-21.4 mmHg nih.gov

Note: Data are derived from various studies with different patient populations and treatment durations. Some values represent changes from baseline rather than absolute follow-up values.

Research into Adaptation and Resistance Mechanisms in PAH

Despite the significant benefits of this compound, research continues into the mechanisms underlying the persistence of pulmonary vascular remodeling and right ventricular adaptation in PAH, even with long-term therapy. nih.goversnet.org

Persistence of Pulmonary Vascular Remodeling Despite Long-Term Therapy

Although vasodilator drugs like this compound improve symptoms, their chronic effects on reversing pulmonary vascular remodeling in humans have been a subject of investigation. nih.gov While animal models of PAH suggested that long-term use of these therapies might reverse some remodeling, histological confirmation in humans has been limited. nih.gov

Intriguingly, autopsy findings from a patient with IPAH successfully treated with this compound for 18 years revealed extensive changes of a proliferative vasculopathy in the pulmonary vasculature, with immunohistochemical studies confirming ongoing cellular proliferation. nih.gov This case suggests that even with long-term this compound therapy contributing to increased survival, it may not prevent the progression of the underlying vascular disease. nih.gov While high-dose this compound therapy has shown potential for reversing pulmonary vascular remodeling by reducing medial hypertrophy in some cases, advanced proliferative vasculopathy has still been reported after long-term, high-dose therapy. dovepress.com

Mechanisms of Right Ventricular Adaptation to Chronic Pulmonary Hypertension

PAH is fundamentally a right heart failure syndrome, where the right ventricle (RV) initially adapts to increased afterload through hypertrophy and enhanced contractility. ersnet.orgmdpi.com As the disease progresses, RV function may deteriorate, leading to dilation and increased wall stress. ersnet.orgmdpi.com

Research into the mechanisms by which the RV adapts to chronic PAH is ongoing and not fully understood. nih.goversnet.org Studies have shown that the myocardium in hypertrophied states undergoes a glycolytic metabolic shift, which may be reflected in the upregulation of PDK4 and Glut1. nih.gov There is debate about whether this metabolic shift is adaptive or maladaptive. nih.gov

While drugs targeting the pulmonary circulation, including this compound, are the primary treatment for RV failure in PAH by decreasing afterload, the experimental evidence for direct beneficial effects of these drugs on the RV myocardium in intact animal models is scarce. ersnet.org Acute administration of this compound has been shown to improve RV–arterial coupling primarily through exclusive pulmonary vasodilation effects. ersnet.org

Despite the progression of pulmonary vascular disease, the RV can sometimes sustain a normal cardiac output in the face of advanced pathology, highlighting the importance of preserved RV function as a determinant of survival. nih.gov The mechanisms behind this adaptation, such as concentric hypertrophy rather than severe dilation, require further study. nih.gov

Comparative and Combination Therapy Research with Epoprostenol

Comparative Pharmacological and Clinical Investigations with Prostacyclin Analogues

The development of various prostacyclin analogues has prompted comparative studies to understand their relative efficacy and therapeutic niches. These investigations are crucial for tailoring treatment to individual patient profiles.

Epoprostenol and treprostinil (B120252) are two widely used prostacyclin analogues in the treatment of PAH, but they possess distinct pharmacokinetic profiles that influence their clinical application. nih.gov this compound is characterized by a very short half-life of 3 to 5 minutes, necessitating continuous intravenous infusion to maintain therapeutic effects. nih.gov This short half-life means that any interruption in its delivery can lead to a rapid return of symptoms and potentially life-threatening rebound pulmonary hypertension. atsjournals.org Furthermore, its instability at room temperature adds complexity to its administration. nih.govatsjournals.org

In contrast, treprostinil has a significantly longer elimination half-life of approximately 4.4 hours. atsjournals.orgatsjournals.org This extended half-life provides a greater margin of safety in the event of infusion interruption. atsjournals.org Treprostinil's stability at room temperature also simplifies its administration. atsjournals.org Early clinical trials indicated that both intravenous this compound and intravenous treprostinil produce similar acute hemodynamic effects, with comparable reductions in pulmonary vascular resistance. atsjournals.orgresearchgate.net Studies have demonstrated that a transition from intravenous this compound to intravenous treprostinil can be safe and effective, maintaining clinical stability. atsjournals.org The differing pharmacokinetic properties, however, may lead to different effects on cellular mechanisms; for instance, this compound might have a more rapid and transient effect on regulatory T-cell generation, whereas treprostenil's impact may be more sustained and systemic. nih.gov

Table 1: Pharmacokinetic Comparison of this compound and Treprostinil

This compound, iloprost (B1671730), and beraprost (B1666799) are all prostacyclin analogues that exert their effects through the prostacyclin pathway, leading to vasodilation and inhibition of platelet aggregation. While their fundamental mechanism is similar, their clinical outcomes and efficacy can differ.

A network meta-analysis comparing these four prostacyclin analogs (including treprostinil) found that this compound demonstrated significant advantages over placebo in improving the 6-minute walk distance (6MWD), reducing mortality, and improving functional class. nih.gov In indirect comparisons, this compound was associated with more favorable functional class amelioration compared to iloprost and beraprost. nih.govnih.gov Specifically, this compound was ranked as the top treatment for increasing 6MWD, improving functional class, and decreasing the death rate among the compared prostacyclin analogs. nih.gov

Iloprost, typically administered via inhalation, and beraprost, an oral agent, offer alternative delivery routes to intravenous this compound. researchgate.net However, the comparative analysis suggests that the clinical benefits, particularly in terms of functional class improvement, may be more pronounced with this compound. nih.gov

Selexipag (B1681723) represents a newer class of drugs that target the prostacyclin pathway. Unlike this compound, which is a prostacyclin analogue, selexipag is a selective prostacyclin receptor agonist. ersnet.orgersnet.org This mechanistic difference is important, and selexipag is not considered equivalent to prostacyclin analogues. ersnet.orgersnet.org

Clinical experience and studies have explored the possibility of transitioning patients from intravenous this compound to oral selexipag, often motivated by the desire to avoid the complications associated with long-term intravenous access. ersnet.orgersnet.org While some case reports have described successful transitions in stable, low-risk patients, caution is advised. researchgate.netnih.gov Reports suggest that even in patients who are stable on long-term this compound, a switch to selexipag warrants careful and prolonged clinical and hemodynamic monitoring, as clinical worsening is a significant risk. ersnet.org The available data on such transitions are limited due to the small number of cases and lack of extensive long-term follow-up. ersnet.org

This compound in Combination Therapy Regimens

Given the complex pathophysiology of PAH, which involves multiple signaling pathways, combination therapy has become a standard of care. droracle.aiajmc.com this compound is frequently used in combination with drugs that target other key pathways, such as the endothelin and nitric oxide pathways.

Endothelin receptor antagonists (ERAs), such as bosentan (B193191), block the vasoconstrictive and proliferative effects of endothelin-1 (B181129), a key mediator in PAH. ajmc.com The combination of this compound with an ERA targets two distinct and crucial pathways in the disease.

The BREATHE-2 study was a randomized, placebo-controlled trial that investigated the initial combination of bosentan with this compound in patients with severe PAH. ersnet.orgnih.gov While both the combination therapy group and the this compound monotherapy group showed improvements in hemodynamics, exercise capacity, and functional class at 16 weeks, the study did not demonstrate a statistically significant advantage for the combination therapy. ersnet.orgnih.gov However, there was a trend toward a greater improvement in all measured hemodynamic parameters in the combination group. ersnet.orgnih.gov

Phosphodiesterase-5 (PDE-5) inhibitors, such as sildenafil (B151), enhance the nitric oxide signaling pathway, leading to vasodilation. nih.gov Combining this compound with a PDE-5 inhibitor offers another dual-pathway approach to treating PAH.

The Pulmonary Arterial Hypertension Combination Study of this compound and Sildenafil (PACES) was a landmark 16-week, double-blind, placebo-controlled trial involving 267 patients on stable this compound therapy. nih.goversnet.org The addition of sildenafil resulted in a significant placebo-adjusted increase in the 6-minute walk distance of 28.8 meters. nih.gov Furthermore, the combination therapy led to a longer time to clinical worsening and improvements in hemodynamic parameters compared to this compound alone. nih.goversnet.org The benefits of the combination were deemed to outweigh the increased incidence of certain side effects. ersnet.org This study provided strong evidence for the clinical benefits of adding a PDE-5 inhibitor to a stable this compound regimen. ersnet.org

Table 2: Key Findings of this compound Combination Therapy Trials

Impact on Disease Progression and Clinical Worsening in Multimodal Therapies

The integration of this compound into multimodal therapy regimens for pulmonary arterial hypertension (PAH) has been a key area of clinical investigation, focusing on its ability to slow disease progression and reduce instances of clinical worsening. Research has shown that combining this compound with drugs targeting different pathological pathways can yield significant benefits.

One notable randomized trial investigated the effects of adding oral sildenafil, a phosphodiesterase-5 inhibitor, to stable long-term intravenous this compound therapy. The results indicated a significant delay in the time to clinical worsening for patients receiving the combination therapy compared to those on this compound monotherapy. nih.govjwatch.org Over a 16-week period, a smaller proportion of patients in the sildenafil-epoprostenol group experienced a clinical worsening event (6.2%) compared to the this compound-placebo group (19.5%). nih.gov Long-term follow-up from an open-label extension of this study suggested that the combination appeared to be generally well-tolerated. nih.gov

These studies collectively underscore the rationale behind multimodal therapy. By targeting the prostacyclin pathway with this compound, the nitric oxide pathway with drugs like sildenafil, and the endothelin pathway with ERAs like bosentan, clinicians aim to achieve a more comprehensive therapeutic effect, leading to improved outcomes and a reduction in the rate of clinical deterioration. ersnet.orgresearchgate.net

Table 1: Key Findings on this compound Combination Therapy and Clinical Worsening
Combination TherapyStudy TypeKey Finding on Clinical Worsening/Disease ProgressionReference
This compound + SildenafilRandomized Controlled Trial (16 weeks)Significantly longer time to clinical worsening compared to this compound monotherapy (worsening events: 6.2% vs. 19.5%). nih.gov
This compound + Bosentan (First-line)Observational StudyTrend towards improved overall and transplant-free survival compared to this compound monotherapy. nih.gov
This compound + Bosentan (Add-on)Clinical TrialMaintained stability and prevented progression of PAH over 1 year in patients on high-dose this compound. nih.gov
This compound + Bosentan (BREATHE-2)Randomized Controlled TrialNon-significant trend for greater hemodynamic improvement; study underpowered to assess clinical worsening definitively. Four withdrawals in the combination group (2 deaths, 1 clinical worsening, 1 adverse event) vs. one in the monotherapy group. ersnet.orgersnet.org

Drug Interaction Research and Mechanisms

This compound's significant pharmacological effects, primarily vasodilation and inhibition of platelet aggregation, create a potential for numerous drug interactions. drugbank.com Research into these interactions is critical for clinical practice. The primary mechanisms underlying these interactions are pharmacodynamic in nature, often involving additive or synergistic effects on blood pressure and hemostasis. medscape.com

A major category of interactions involves agents that lower blood pressure. When this compound is co-administered with other vasodilators, antihypertensive drugs, or diuretics, there is a potential for potentiated hypotensive effects. byethost8.comnih.govnih.gov This is an additive effect stemming from the distinct vasodilatory actions of the combined agents. medscape.com For instance, phosphodiesterase-5 inhibitors like sildenafil also possess systemic vasodilatory properties, and their concurrent use with this compound necessitates careful monitoring of blood pressure. medscape.com

Another significant area of interaction concerns medications that affect coagulation and platelet function. As a potent inhibitor of platelet aggregation, this compound can increase the risk of bleeding when used with anticoagulants (e.g., warfarin, heparin), antiplatelet drugs (e.g., abciximab), or nonsteroidal anti-inflammatory drugs (NSAIDs), which also have antiplatelet effects. drugbank.commedscape.combyethost8.com The mechanism is a combined impact on the hemostatic system, targeting both platelet function and the coagulation cascade. drugbank.com

Pharmacokinetic interactions with this compound are less well-defined, partly due to its rapid hydrolysis and short half-life of approximately six minutes. byethost8.comnih.gov However, some drugs may alter its clearance. For example, certain medications can decrease the excretion rate of this compound, potentially leading to higher serum levels and an increased risk of dose-limiting effects. drugbank.com

Table 2: Summary of this compound Drug Interaction Mechanisms
Interacting Drug ClassExample DrugsMechanism of InteractionPotential Clinical OutcomeReference
Other Vasodilators / AntihypertensivesSildenafil, Amlodipine, BenazeprilPharmacodynamic Synergism / Additive VasodilationIncreased hypotensive effect drugbank.commedscape.com
Antiplatelet AgentsAbciximab, ClopidogrelAdditive inhibition of platelet aggregationIncreased risk of bleeding drugbank.com
AnticoagulantsHeparin, Warfarin, ApixabanIncreased anticoagulation effectIncreased risk of bleeding drugbank.comresearchgate.net
NSAIDsAceclofenac, Naproxen, MeloxicamAdditive antiplatelet effect and increased risk of hemorrhageIncreased risk of bleeding drugbank.commedscape.com
DiureticsFurosemide, BendroflumethiazidePotentiation of hypotensive effectsIncreased hypotensive effect nih.gov

Interplay with Other Vasodilatory Pathways: Nitric Oxide and Endothelin

This compound and inhaled nitric oxide (iNO) are both potent pulmonary vasodilators, but they function through distinct biochemical mechanisms. nih.goveddyjoemd.com this compound stimulates adenylate cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), while nitric oxide activates soluble guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comemcrit.orgpatsnap.com Both cAMP and cGMP ultimately lead to smooth muscle relaxation and vasodilation. drugbank.compatsnap.com Despite these separate mechanisms, research comparing the acute hemodynamic effects of inhaled this compound and iNO found that their vasodilatory effects correlated, but their combination did not produce an additive effect, suggesting a potential downstream convergence of their actions. nih.gov

The interaction with the endothelin pathway is largely antagonistic. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that is overexpressed in patients with PAH. ersnet.orgersnet.org this compound may exert some of its beneficial effects by counteracting the detrimental actions of ET-1. Research suggests that prostacyclin can inhibit the release of ET-1 from endothelial cells. ersnet.org This interaction forms the basis for combination therapies using this compound with endothelin receptor antagonists (ERAs) like bosentan, which directly block the ET-1 receptors. ersnet.orgersnet.org This dual approach simultaneously enhances prostacyclin-mediated vasodilation while blocking endothelin-mediated vasoconstriction, addressing the pathway imbalance more comprehensively. ersnet.org

This compound's Influence on Endothelin-1 Clearance and Homeostasis

A significant finding in this compound research is its ability to modulate the abnormal endothelin-1 (ET-1) homeostasis observed in patients with primary pulmonary hypertension (PPH). ahajournals.orgahajournals.orgnih.gov In a healthy pulmonary circulation, there is a net clearance of ET-1 as blood passes through the lungs. However, in many patients with PPH, this is reversed, leading to a net release of ET-1 from the lungs, contributing to the progressive vasoconstriction and vascular remodeling characteristic of the disease. ahajournals.orgnih.gov

A key study investigated whether chronic this compound infusion could alter this pathological state. ahajournals.orgahajournals.orgnih.gov Researchers measured the ratio of plasma ET-1 levels in systemic arterial blood (post-lung) to mixed venous blood (pre-lung) in patients treated with either this compound plus conventional therapy or conventional therapy alone. An arterial-to-venous (A/V) ratio of less than 1 indicates net clearance of ET-1 by the lungs, while a ratio greater than 1 indicates net release.

The study found that after 88 days of continuous therapy, a significantly greater proportion of patients in the this compound-treated group (82%) exhibited an ET-1 A/V ratio of less than 1, compared to only 29% of patients in the conventional therapy group. ahajournals.orgnih.gov This demonstrated that continuous this compound therapy can help restore the net pulmonary clearance of ET-1. ahajournals.orgnih.gov This beneficial effect on the balance between ET-1 clearance and release provides a potential mechanism, beyond direct vasodilation, for the salutary effects of long-term this compound treatment in this disease. ahajournals.orgnih.goversnet.org

Table 3: Effect of this compound on Pulmonary Endothelin-1 (ET-1) Clearance
Treatment GroupStudy DurationPercentage of Patients with Net ET-1 Clearance (A/V Ratio <1)Reference
This compound + Conventional Therapy (n=11)88 Days82% ahajournals.orgnih.gov
Conventional Therapy Alone (n=7)88 Days29% ahajournals.orgnih.gov

Modulation of Exhaled Nitric Oxide Levels

Research has also explored the effect of this compound on the nitric oxide (NO) pathway by measuring levels of exhaled nitric oxide (eNO), a marker of vascular NO production. One study aimed to determine if this compound could alter the vasoconstrictor/vasodilator balance by influencing NO release. nih.govportlandpress.com

The study involved nine patients with pulmonary hypertension secondary to congenital heart disease and nine healthy control subjects. nih.gov Measurements of eNO were taken before, immediately after, and 18 hours following the administration of nebulized this compound. nih.govportlandpress.com

The results showed no significant change in eNO levels immediately after nebulization in either the patient or the control group. nih.govportlandpress.com However, a delayed and significant elevation in eNO was observed 18 hours after nebulization specifically in the patients with pulmonary hypertension. nih.gov No such delayed effect was seen in the healthy controls. nih.govportlandpress.com

This finding suggests that in a hypertensive pulmonary circulation, this compound may have a prolonged effect that goes beyond its short half-life, potentially acting through a mechanism that leads to a delayed alteration of the vasoconstrictor/vasodilator balance in favor of vasodilation via the NO pathway. nih.govportlandpress.comresearchgate.net

Advanced Research Methodologies and Emerging Concepts

Preclinical Studies: Animal Models and In Vitro Systems

Preclinical research utilizing both in vitro systems and animal models has been crucial in elucidating the biological effects of epoprostenol and the prostacyclin pathway. In vitro studies, often employing cell cultures such as pulmonary artery smooth muscle cells (PASMCs) and endothelial cells, allow for detailed investigation into the cellular and molecular mechanisms of this compound's actions, including its effects on proliferation, apoptosis, and signaling pathways ersnet.orgnih.gov. For instance, in vitro studies have shown that this compound and its analogues have anti-proliferative effects on PASMCs nih.gov. High-dose this compound has also been shown to have a pro-apoptotic effect on PAH-PASMCs in vitro via the IP receptor and upregulation of Fas ligand (FasL) nih.gov.

Animal models, particularly those mimicking pulmonary hypertension like the monocrotaline-induced rat model, are invaluable for studying the in vivo efficacy and pharmacodynamics of this compound and novel prostacyclin-targeting therapies nih.govahajournals.org. These models allow researchers to assess the impact of treatment on hemodynamic parameters, vascular remodeling, and right ventricular hypertrophy ahajournals.orgahajournals.org. Studies in monocrotaline-treated rats have shown that cell-based therapy with endothelial nitric oxide synthase (eNOS) was more effective in treating PAH than cell-based therapy with vascular endothelial growth factor (VEGF), highlighting the importance of specific pathways in reversing the disease nih.gov. Engineered endothelial-like progenitor cells (ELPCs) expressing a fusion protein of cyclooxygenase isoform 1 (COX1) and prostacyclin synthase (PGIS) have been tested in monocrotaline-induced PAH rats, demonstrating attenuation of the increase in right ventricular systolic pressure and pulmonary vessel wall thickening ahajournals.orgahajournals.org. These engineered cells were more effective than control ELPCs ahajournals.orgahajournals.org.

While animal models provide valuable in vivo data, it is important to note that the translation of findings from animal studies to human clinical trials can be challenging wellbeingintlstudiesrepository.org. Differences in species-specific responses and disease complexity can influence outcomes wellbeingintlstudiesrepository.orgscirp.org. Despite these limitations, preclinical studies remain a cornerstone of research into this compound and the development of new therapeutic approaches.

Molecular and Cellular Investigations of this compound-Induced Apoptosis (e.g., Fas ligand upregulation)

Investigations at the molecular and cellular levels have shed light on how this compound influences cellular processes, particularly apoptosis, which is crucial in the context of diseases characterized by excessive cell proliferation, such as PAH nih.govoup.com. Enhanced proliferation and impaired apoptosis of PASMCs contribute to pulmonary vascular medial hypertrophy in PAH nih.gov. Medical agents with anti-proliferative and pro-apoptotic effects on PASMCs are desirable for effective treatment that can achieve reverse remodeling nih.gov.

Research has demonstrated that high-dose this compound can induce apoptosis in PAH-PASMCs in vitro nih.gov. This pro-apoptotic effect is mediated via the IP receptor and involves the upregulation of Fas ligand (FasL) nih.gov. FasL is a protein that plays a key role in the extrinsic pathway of apoptosis by binding to its receptor, Fas, on target cells, triggering a cascade of events leading to programmed cell death oup.comnih.gov. Studies have shown that FasL significantly increased apoptosis of human PASMCs and reduced their proliferation in vitro nih.gov. The upregulation of FasL by this compound suggests a mechanism by which it may help to reverse the abnormal proliferation of PASMCs observed in PAH nih.gov.

Data from studies investigating the effects of FasL on human PASMCs illustrate its pro-apoptotic and anti-proliferative functions:

Treatment (Human PASMCs, Normoxia)Apoptosis (% of control)Proliferation (% of control)
Control100100
FasL (5 ng/mL)Increased significantlyReduced significantly
FasL (25 ng/mL)Increased significantlyReduced significantly

Note: Data is representative of findings where FasL significantly impacted apoptosis and proliferation compared to control nih.gov. Specific numerical values for percentage change can vary between experiments.

This molecular understanding of this compound's effects on apoptosis provides valuable insights for the development of therapies that aim to restore the balance between cell proliferation and death in the pulmonary vasculature.

Novel Therapeutic Strategies and Analog Development Research

The limitations of this compound, particularly its short half-life and the need for continuous intravenous infusion, have spurred research into novel therapeutic strategies and the development of more stable and conveniently administered prostacyclin analogues and IP-receptor agonists nih.govacs.orgnih.gov.

A significant area of research has focused on synthesizing prostacyclin analogues with improved chemical stability and longer half-lives compared to this compound nih.goversnet.org. This aims to allow for alternative routes of administration, such as subcutaneous, inhaled, or oral, which can improve patient convenience and reduce the risks associated with central venous catheters nih.govacs.orgfrontiersin.org.

Several stable prostacyclin analogues have been developed and are in clinical use or under investigation. Iloprost (B1671730) and treprostinil (B120252) are examples of chemically stable prostacyclin analogues that are available in different formulations nih.goversnet.org. Iloprost is available for inhalation, while treprostinil can be administered subcutaneously, intravenously, or by inhalation, and an oral formulation is also available in some regions acs.orgnih.govfrontiersin.orgecrjournal.com. These analogues have longer half-lives than this compound, making less frequent administration possible nih.govecrjournal.com. Beraprost (B1666799) is another oral prostacyclin analogue available in some countries acs.orgersnet.org.

The development of these analogues represents a significant advance in targeting the prostacyclin pathway, offering alternative treatment options with potentially improved pharmacokinetic profiles nih.gov.

Beyond developing analogues with improved stability, research is also focused on identifying and developing targeted agonists that selectively activate the IP receptor oup.comnih.gov. While this compound and its analogues primarily target the IP receptor, they can also have effects on other prostanoid receptors, potentially contributing to side effects ersnet.orgscirp.orgnih.gov.

The development of selective IP-receptor agonists aims to maximize the therapeutic benefits mediated specifically through the IP receptor while minimizing off-target effects oup.comnih.gov. Selexipag (B1681723) is an example of an orally active, selective IP receptor agonist with a non-prostanoid structure acs.orgnih.govresearchgate.net. Its active metabolite, MRE-269, also exhibits high selectivity for the IP receptor nih.govresearchgate.net. Selexipag has been approved for the treatment of PAH and represents a successful outcome of the search for targeted IP-receptor agonists with improved pharmacological features nih.govresearchgate.net. Research continues to explore novel compounds with even greater selectivity and favorable properties for targeting the IP receptor oup.com.

Another emerging strategy involves gene and cell-based therapies aimed at enhancing endogenous prostacyclin production nih.govahajournals.orgoup.com. This approach seeks to provide a sustained and localized source of prostacyclin, potentially overcoming the limitations of administering exogenous compounds nih.govahajournals.org.

Research in this area includes transferring the gene for prostacyclin synthase (PGIS) to increase the cellular capacity for prostacyclin synthesis nih.govoup.com. Studies have explored delivering the PGIS gene using viral or non-viral vectors ahajournals.orgoup.com. Cell-based therapies involve using engineered cells, such as mesenchymal stem cells (MSCs) or endothelial-like progenitor cells (ELPCs), that are modified to overexpress PGIS or related enzymes involved in prostacyclin synthesis nih.govahajournals.orgahajournals.orgnih.gov.

For example, engineered ELPCs expressing a COX1-PGIS fusion protein have shown promise in animal models of PAH by increasing prostacyclin production and attenuating disease progression ahajournals.orgahajournals.org. Similarly, MSCs engineered to overexpress PGIS have been investigated for their potential to enhance neovascularization in models of hindlimb ischemia, demonstrating that sustained release of prostacyclin can enhance the proangiogenic function of these cells nih.govnih.gov.

These gene and cell-based approaches represent innovative strategies to modulate the prostacyclin pathway by directly influencing the body's ability to produce this vital mediator nih.govahajournals.org.

Integrated 'Omics' Approaches in this compound Research for Target Identification and Drug Development

Integrated 'omics' approaches are increasingly being applied in this compound research and the broader field of pulmonary vascular disease to gain a more comprehensive understanding of the underlying biological processes, identify novel therapeutic targets, and facilitate drug development crownbio.compluto.bionih.govbiobide.com.

'Omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide vast amounts of data on the molecular landscape of a disease or the effects of a treatment crownbio.comnih.govbiobide.com. Genomics examines the complete set of genes, transcriptomics analyzes RNA molecules, proteomics studies proteins, and metabolomics profiles metabolites crownbio.compluto.biobiobide.com.

By integrating data from multiple 'omics' platforms, researchers can move beyond studying individual molecules in isolation to explore complex biological networks and pathways influenced by this compound or dysregulated in conditions like PAH pluto.bionih.govmdpi.com. This integrated approach can help to:

Identify previously unrecognized drug targets: By analyzing how different molecular layers interact, 'omics' can reveal key nodes or pathways that are critical for disease progression and responsive to intervention pluto.bionih.govbiobide.commdpi.com.

Understand mechanisms of action and resistance: 'Omics' can provide detailed insights into how this compound exerts its effects at a systems level and why some patients may not respond optimally to treatment biobide.com.

Develop biomarkers: 'Omics' data can help identify biomarkers that predict treatment response, monitor disease progression, or stratify patient populations for more personalized therapy crownbio.combiobide.com.

Repurpose existing drugs: By understanding the molecular signatures associated with disease and drug effects, 'omics' can help identify existing drugs that might be effective for new indications nih.gov.

While the application of integrated 'omics' in direct this compound research is an evolving area, these methodologies are being widely used in pulmonary vascular disease research to characterize disease subtypes, identify therapeutic targets, and understand treatment responses nih.gov. The insights gained from these comprehensive analyses of the prostacyclin pathway and related molecular networks are expected to inform the development of next-generation therapies, potentially including improved analogues, more selective agonists, and targeted gene or cell-based interventions.

Q & A

Q. What hemodynamic parameters are critical to monitor in Epoprostenol clinical trials, and how should they be measured?

Methodological Answer:

  • Key Parameters : Mean pulmonary artery pressure (mPAP), pulmonary vascular resistance (PVR), cardiac index (CI), and right atrial pressure (RAP) are essential. These are measured via right-heart catheterization (RHC) at baseline and follow-up intervals (e.g., 3–6 months post-treatment) .
  • Protocol : Use standardized RHC protocols to ensure consistency. For example, mPAP should be recorded as a mean value over ≥10 cardiac cycles, and PVR calculated using the formula: (mPAP − PAOP)/CO, where PAOP is pulmonary artery occlusion pressure and CO is cardiac output .

Q. How should a controlled study be designed to evaluate this compound’s efficacy in pulmonary arterial hypertension (PAH)?

Methodological Answer:

  • Population (P) : Patients with WHO Functional Class III-IV PAH, confirmed by RHC.
  • Intervention (I) : Continuous intravenous this compound infusion, with dose titration based on tolerability (e.g., starting at 2 ng/kg/min and increasing by 1–2 ng/kg/min weekly) .
  • Comparison (C) : Historical controls or concurrent cohorts receiving conventional therapy (e.g., anticoagulants, diuretics).
  • Outcome (O) : Survival rates, 6-minute walk distance (6MWD), and hemodynamic improvements. Use stratified randomization to balance disease severity subgroups .

Q. What statistical methods are appropriate for analyzing survival data in this compound studies?

Methodological Answer:

  • Kaplan-Meier Analysis : To estimate survival probabilities at 1, 3, and 5 years. Compare observed survival with expected survival using historical data (e.g., NIH PPH registry) .
  • Cox Proportional Hazards Models : Adjust for covariates like baseline 6MWD, functional class, and hemodynamic parameters. Validate assumptions using Schoenfeld residuals .

Advanced Research Questions

Q. How can researchers resolve contradictions in long-term survival data between this compound cohort studies and randomized trials?

Methodological Answer:

  • Meta-Regression : Pool data from studies (e.g., McLaughlin et al. 2002 , Koh et al. 2013 ) and adjust for confounders like time-to-treatment initiation and patient selection bias.
  • Sensitivity Analysis : Exclude studies with high attrition rates or non-standard dosing protocols. Use funnel plots to assess publication bias .

Q. What experimental designs are optimal for evaluating this compound in combination therapies (e.g., with endothelin receptor antagonists)?

Methodological Answer:

  • Factorial Design : Randomize patients to this compound monotherapy vs. This compound + bosentan. Measure synergistic effects via changes in PVR and CI.
  • Outcome Metrics : Primary endpoint = time to clinical worsening; secondary endpoints = hemodynamic stability and biomarker trends (e.g., NT-proBNP). Reference prior trials showing a 36.3% reduction in PVR with combination therapy .

Q. How should researchers address variability in this compound dosing protocols across studies?

Methodological Answer:

  • Dose-Response Analysis : Stratify patients into rapid- vs. slow-initiation groups based on cumulative dose (e.g., ≥4700 μg/kg/180 days vs. <4700 μg/kg/180 days). Use mixed-effects models to compare hemodynamic outcomes .
  • Standardization : Propose a consensus protocol for dose escalation, incorporating safety thresholds (e.g., limiting dose increases if systemic hypotension occurs) .

Q. What methodologies can validate the equivalence of newer this compound formulations (e.g., room-temperature-stable versions) to conventional formulations?

Methodological Answer:

  • Pharmacokinetic Bridging Studies : Compare bioavailability and stability metrics (e.g., half-life, metabolite profiles) between formulations.
  • Clinical Equivalence Trials : Use non-inferiority designs with a margin of ≤10% difference in 6MWD or hemodynamic parameters. Reference the EPITOME-2 and EPITOME-4 trials for transition protocols .

Data Management and Analysis

Q. How should missing data in this compound trials be handled to minimize bias?

Methodological Answer:

  • Multiple Imputation : Use chained equations (MICE) for missing hemodynamic data, assuming missing-at-random mechanisms.
  • Worst-Case Sensitivity Analysis : Assign missing survival outcomes as "events" (e.g., death) to test robustness .

Q. What criteria should guide the inclusion of this compound study data in meta-analyses?

Methodological Answer:

  • PRISMA Guidelines : Require studies to report baseline hemodynamics, dosing protocols, and survival outcomes. Exclude studies with <1-year follow-up or non-peer-reviewed data .
  • Risk-of-Bias Assessment : Use ROBINS-I tool to evaluate confounding in observational studies .

Ethical and Practical Considerations

Q. How can researchers mitigate selection bias in retrospective this compound studies?

Methodological Answer:

  • Propensity Score Matching : Match treated and control patients based on baseline characteristics (e.g., mPAP, 6MWD).
  • Inclusion Criteria : Restrict analyses to patients with complete hemodynamic data and documented adherence to therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoprostenol
Reactant of Route 2
Epoprostenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.